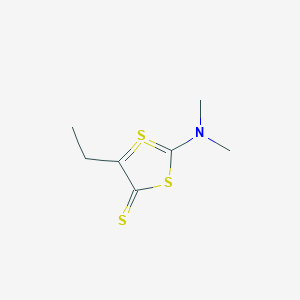

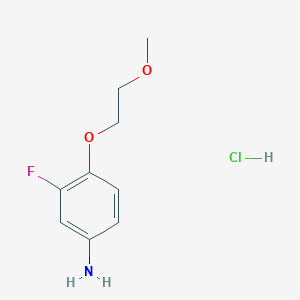

2-(N,N-ジメチルイミニウム)-4-エチル-5-メルカプト-1,3-ジチオール、内塩

概要

説明

N,N-Dimethylformamide (DMF) is frequently used as an aprotic solvent in chemical transformations . It can also be used as a reagent, a catalyst, and a stabilizer .

Synthesis Analysis

Treatment of DMF with Me2SO4 or Et2SO4 can afford methoxy- or ethoxy-methylene-N, N-dimethyliminium salts . The obtained salt from DMF/Me2SO4 showed better activity than the derived salt from DMF/Et2SO4 .Chemical Reactions Analysis

The Staudinger’s ketene-imine cycloaddition is one of the most common approaches in the synthesis of 2-azetidinones .Physical And Chemical Properties Analysis

N,N-Dimethylformamide diethyl sulfate adduct is a related compound with the molecular formula C7H17NO5S and a molecular weight of 227.28 .科学的研究の応用

2-アゼチジノン合成

この化合物は、2-アゼチジノンの合成に使用されます。 このプロセスには、置換酢酸とイミンの環状付加が含まれます 。 得られた2-アゼチジノンは、良好な収率から優れた収率で合成されています .

薬物送達システム

この化合物は、薬物送達システムの開発に使用されています。 例えば、この化合物は、抗がん剤と核酸を同時にロードできるナノメートルサイズの球状凝集体であるポリマソームの生成に使用されています .

遺伝子送達

正電荷を持つため、この化合物とそのコポリマーは、DNAやRNAなどのアニオン性生体高分子と静電的に複合体を形成することができ、しばしば遺伝子送達に使用されます .

生体結合反応

この化合物は、生体結合反応、特にカルボキシル化ペプチドおよび小タンパク質との反応に使用されます.

粘膜ゲル層との相互作用

この化合物は、粘膜の粘膜ゲル層と相互作用する能力があります。 この特性は、ピロカルピン塩酸塩を負荷した架橋ナノゲルの開発に活用されており、これは眼の薬物送達システムとして役立ちました .

抗がん療法

この化合物は、ドキソルビシンの薬物送達システムとして、抗がん療法に使用されています。 この目的のために、熱感受性架橋ナノゲルが合成されました .

作用機序

Target of Action

The primary target of this compound, also known as the Vilsmeier reagent, is the nucleophilic substrate . The compound is a salt consisting of the N,N-dimethyliminium cation and chloride anion . It is the reactive component of interest in formylation reactions .

Mode of Action

The Vilsmeier reagent interacts with its targets through a process known as the Vilsmeier reaction or Vilsmeier-Haack reaction . This involves the use of mixtures of dimethylformamide and phosphorus oxychloride to generate the Vilsmeier reagent, which in turn attacks a nucleophilic substrate and eventually hydrolyzes to give formyl .

Biochemical Pathways

The compound affects the biochemical pathway involving the [2+2] ketene-imine cycloaddition of substituted acetic acids and imines . This pathway leads to the synthesis of 2-azetidinones , which are key structural elements of β-lactam antibiotics .

Result of Action

The result of the compound’s action is the formation of formyl . This is achieved through the attack on a nucleophilic substrate and subsequent hydrolysis . Additionally, the compound can lead to the synthesis of 2-azetidinones , which are important in the production of β-lactam antibiotics .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the Vilsmeier reaction typically involves the use of mixtures of dimethylformamide and phosphorus oxychloride . The presence and concentration of these substances can affect the efficacy and stability of the compound. Furthermore, the reaction conditions, such as temperature and pH, can also impact the compound’s action.

実験室実験の利点と制限

The use of 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt in laboratory experiments has several advantages. It is a water-soluble compound, which makes it easy to work with in aqueous solutions. It is also a highly reactive compound, which makes it useful for catalyzing reactions. Additionally, it is a cationic compound, which makes it a useful ligand for binding to metal ions.

The use of 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt in laboratory experiments also has some limitations. It is a highly reactive compound, which can cause unwanted side reactions. Additionally, it is a cationic compound, which can interfere with some biochemical processes.

将来の方向性

The use of 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt in scientific research is still in its early stages, and there are many potential future directions for its use. One potential future direction is to use it to develop new materials and drugs. Additionally, it could be used to study the effects of environmental pollutants on living organisms. Furthermore, it could be used to study the interaction between proteins and small molecules. Finally, it could be used to study the effects of drugs on the human body.

Safety and Hazards

特性

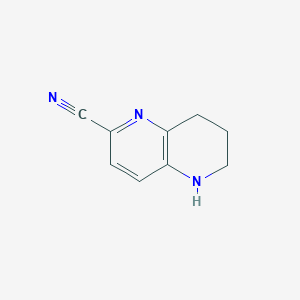

IUPAC Name |

2-(dimethylamino)-5-ethyl-1λ4,3-dithiacyclopenta-1,5-diene-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS3/c1-4-5-6(9)11-7(10-5)8(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQFTECKOIIGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=S=C(SC1=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662995 | |

| Record name | 2-(Dimethyliminio)-5-ethyl-2H-1,3-dithiole-4-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

677031-20-8 | |

| Record name | 2-(Dimethyliminio)-5-ethyl-2H-1,3-dithiole-4-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol](/img/structure/B1388668.png)

![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)

![5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1388679.png)

![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1388680.png)

![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate](/img/structure/B1388681.png)

![3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid](/img/structure/B1388686.png)